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Compound of Interest

Compound Name:
5-Ethyl-4-(4-methoxy-phenyl)-2H-

pyrazol-3-ylamine

CAS No.: 955584-85-7

Cat. No.: B1317421 Get Quote

Executive Summary
The pyrazole scaffold, particularly when substituted with a 4-methoxyphenyl moiety, represents

a "privileged structure" in medicinal chemistry. This specific substitution pattern leverages the

electron-donating properties of the methoxy group (

) and its capacity as a weak hydrogen bond acceptor to modulate pharmacokinetics and
binding affinity.

This guide analyzes the critical SAR determinants of these derivatives across two primary

therapeutic axes: dual EGFR/VEGFR-2 kinase inhibition (Anticancer) and COX-2 selective

inhibition (Anti-inflammatory). It provides validated synthetic protocols and mechanistic insights

grounded in recent experimental data.

Chemical Space & Synthetic Methodology
The construction of 1,3,5-trisubstituted pyrazoles containing a 4-methoxyphenyl group typically

proceeds via the cyclocondensation of chalcones with hydrazines. This route is preferred for its

regioselectivity and high yields.

Validated Synthesis Protocol: Claisen-
Schmidt/Cyclization
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Target Compound:1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Key

intermediate for bioactive derivatives).

Reagents:

4-Methoxyacetophenone (1.0 eq)

4-Chlorophenylhydrazine hydrochloride (1.1 eq)

Vilsmeier-Haack Reagent (

/DMF)[1][2]

Ethanol, Glacial Acetic Acid[3]

Step-by-Step Protocol:

Chalcone Formation (Precursor):

Dissolve 4-methoxyacetophenone (10 mmol) and the appropriate aldehyde (e.g., 4-

chlorobenzaldehyde) in ethanol (20 mL).

Add 10% NaOH (aq) dropwise at 0°C. Stir at room temperature for 12 hours.

Neutralize with HCl. Filter the precipitate (Chalcone) and recrystallize from ethanol.[2][4]

Validation: Appearance of alkene protons (

7.5-7.9 ppm,

Hz) in

-NMR.[5]

Pyrazoline Cyclization:

Reflux the chalcone (5 mmol) with 4-chlorophenylhydrazine hydrochloride (5.5 mmol) in

glacial acetic acid (10 mL) for 6–8 hours.

Pour into crushed ice. Filter the solid.[2][4]
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Mechanism:[6][7][8] The hydrazine nitrogen attacks the

-carbon of the enone, followed by intramolecular dehydration.

Formylation (Optional for C4-functionalization):

Treat the pyrazoline/pyrazole intermediate with Vilsmeier reagent (

in DMF) at 0–5°C, then heat to 70°C for 4 hours.

Hydrolyze with sodium acetate solution.

Yield: Typically 65–85%.

Synthetic Pathway Visualization
The following diagram illustrates the regioselective synthesis logic.
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Caption: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles via chalcone intermediates.

Pharmacological Targets & SAR Analysis
Anticancer Activity (EGFR & VEGFR-2 Inhibition)
The 4-methoxyphenyl group is critical in dual kinase inhibitors. It mimics the ATP adenine ring's

interaction or occupies the hydrophobic pocket II in the kinase domain.

Key Finding: Compound 12 (a pyrazole-pyrimidine hybrid) demonstrated an
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of 0.071 µM against EGFR and 0.098 µM against VEGFR-2 [1].

Mechanistic Role: The methoxy group at the para-position of the phenyl ring (attached to C3

or N1 of pyrazole) functions as a lipophilic spacer that also provides a specific electronic

environment (electron donation) to stabilize the

-stacking interactions within the active site.

SAR Logic for Kinase Inhibition:

Position 1 (N1): A bulky hydrophobic group (e.g., 4-chlorophenyl or 4-methoxyphenyl) is

essential for occupying the hydrophobic region of the ATP binding pocket.

Position 3 (C3): The 4-methoxyphenyl group here is optimal. Replacing

with

or electron-withdrawing groups (

) drastically reduces potency, suggesting the oxygen atom participates in water-mediated H-
bonding or dipole interactions.

Position 4 (C4): Functionalization with heteroaryl moieties (e.g., pyrimidine, thiazole) creates

"hybrid" inhibitors that extend into the solvent-accessible region of the kinase.

Anti-inflammatory Activity (COX-2 Selectivity)
In the context of COX-2 inhibition (similar to Celecoxib), the 4-methoxyphenyl group often

replaces the sulfonamide-bearing phenyl or serves as the auxiliary aryl ring.

Key Finding: Pyrazole-pyridazine hybrids (e.g., Compound 5f) exhibit

values ~1.50 µM against COX-2 with high selectivity indices (

) [2].

SAR Insight: The volume of the methoxy group (

) is tolerated well within the COX-2 secondary pocket (unlike the smaller COX-1 pocket). It
provides metabolic stability compared to a methyl group (prone to oxidation) or a hydroxyl
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group (prone to glucuronidation).

Data Visualization & SAR Logic
Comparative Potency Data
The following table summarizes the activity of key 4-methoxyphenyl pyrazole derivatives from

recent high-impact studies.

Compound
ID

Core
Scaffold

Target
IC50 /
Activity

Key
Substituent
Features

Ref

Cmpd 12
Pyrazole-

Pyrimidine

EGFR /

VEGFR-2

0.071 µM /

0.098 µM

N1: Phenyl,

C3: 4-

Methoxyphen

yl

[1]

Cmpd 6h

Pyrazoline-

Carbothioami

de

EGFR Kinase 1.66 µM

C3: 4-

Methoxyphen

yl, C5: Furan

[3]

Cmpd 5f
Pyrazole-

Pyridazine
COX-2 1.50 µM

C3: 4-

Methoxyphen

yl (Selectivity

driver)

[2]

Cmpd 9c
Pyrazole-

Methanone
Tubulin 0.054 µM

C4: 3,4,5-

Trimethoxyph

enyl

(Colchicine

site)

[4]

Structure-Activity Relationship Map
This diagram maps the functional impact of substitutions around the pyrazole core.
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Caption: SAR map detailing the functional contribution of substituents at positions 1, 3, 4, and

5.

EGFR Signaling Pathway Inhibition
Understanding the downstream effect of these inhibitors is crucial for drug development.
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Caption: Mechanism of action: Pyrazole derivatives block EGFR autophosphorylation, halting

the RAS/RAF/MEK cascade.

Conclusion & Future Directions
The 4-methoxyphenyl pyrazole scaffold is a versatile template. The methoxy group is not

merely a passive substituent but a critical modulator of lipophilicity and electronic density,

essential for high-affinity binding in both kinase (EGFR/VEGFR) and cyclooxygenase (COX-2)

pockets.

Future Development:

PROTACs: Utilizing the 4-methoxyphenyl pyrazole core as the "warhead" ligand linked to E3

ligase recruiters to degrade EGFR mutants.

Hybrids: Fusing the pyrazole ring with coumarin or quinoline moieties to overcome drug

resistance in non-small cell lung cancer (NSCLC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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